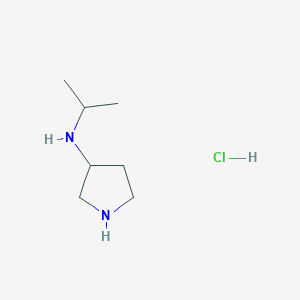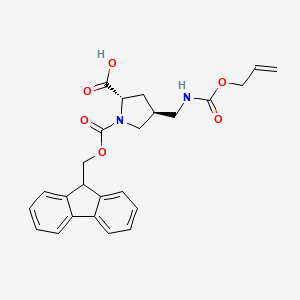
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid is a complex organic compound that is often used in peptide synthesis. It is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and an allyloxycarbonyl (Alloc) protecting group. These protecting groups are crucial in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the Fmoc and Alloc protecting groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated peptide synthesizers. These methods allow for the efficient and scalable production of the compound, ensuring consistency and high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protecting groups or modify the structure.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to deprotected or modified compounds.
Aplicaciones Científicas De Investigación
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc and Alloc groups protect specific functional groups during the synthesis process, preventing unwanted reactions and ensuring the correct sequence of reactions. The compound interacts with various molecular targets, including amino acids and peptides, through covalent bonding and steric interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid
- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid
- N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine
Uniqueness
What sets (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid apart from similar compounds is its dual protecting groups, Fmoc and Alloc. This dual protection allows for greater control and specificity in peptide synthesis, making it a valuable tool in the development of complex peptides and proteins.
Propiedades
Fórmula molecular |
C25H26N2O6 |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(prop-2-enoxycarbonylamino)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H26N2O6/c1-2-11-32-24(30)26-13-16-12-22(23(28)29)27(14-16)25(31)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-10,16,21-22H,1,11-15H2,(H,26,30)(H,28,29)/t16-,22-/m0/s1 |
Clave InChI |
YONGMWYVYHUWDX-AOMKIAJQSA-N |
SMILES isomérico |
C=CCOC(=O)NC[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canónico |
C=CCOC(=O)NCC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


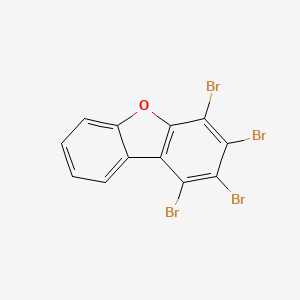


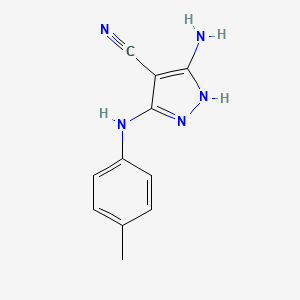

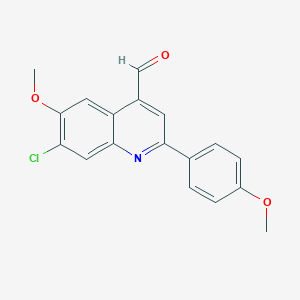
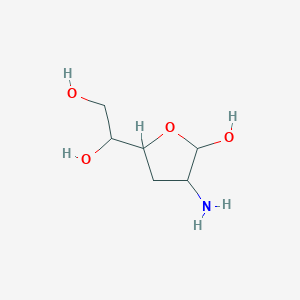
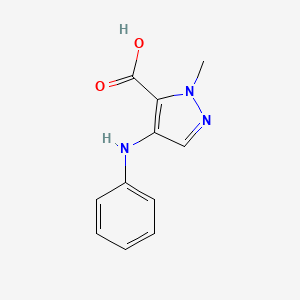
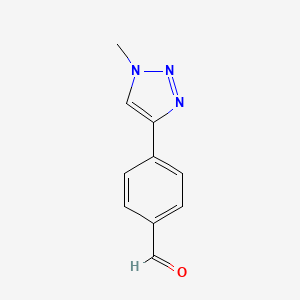
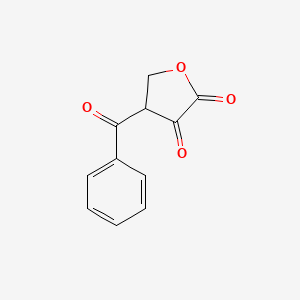
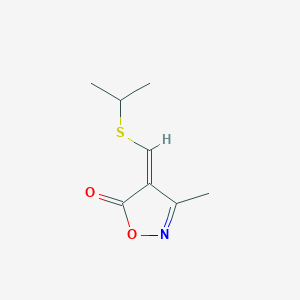

![(6-Chloro-2'-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12892367.png)
